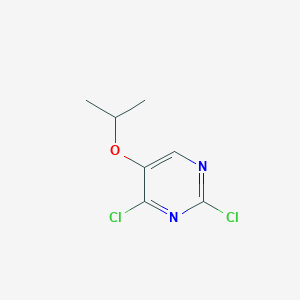
2,4-Dichloro-5-isopropoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-isopropoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-isopropoxypyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloro-5-fluoropyrimidine, which undergoes a substitution reaction with isopropyl alcohol under basic conditions to replace the fluorine atom with an isopropoxy group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using phosphorus oxychloride and aluminum trichloride as catalysts . The reaction conditions are optimized to achieve high yields and purity, with temperatures carefully controlled to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-isopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct chemical and biological properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-4-chloro-5-isopropoxypyrimidine or 2,4-diamino-5-isopropoxypyrimidine can be formed.
Oxidation and Reduction Products: Oxidation may yield compounds like 2,4-dichloro-5-isopropoxy-6-hydroxypyrimidine, while reduction can produce this compound derivatives with altered functional groups.
Scientific Research Applications
2,4-Dichloro-5-isopropoxypyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-isopropoxypyrimidine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-methoxypyrimidine
- 2,4-Dichloro-5-ethoxypyrimidine
Comparison: 2,4-Dichloro-5-isopropoxypyrimidine is unique due to its isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the isopropoxy group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes . Additionally, the presence of the isopropoxy group can influence the compound’s reactivity and stability under different conditions .
Properties
Molecular Formula |
C7H8Cl2N2O |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,4-dichloro-5-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-5-3-10-7(9)11-6(5)8/h3-4H,1-2H3 |
InChI Key |
GNQHZIRVVVZYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(N=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)

![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)




![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)



![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
